6'-Ethoxy-2'-hydroxyacetophenone
Overview
Description
6’-Ethoxy-2’-hydroxyacetophenone is a chemical compound belonging to the class of acetophenones. It is characterized by the presence of an ethoxy group and a hydroxyl group attached to an acetophenone core. The molecular formula of 6’-Ethoxy-2’-hydroxyacetophenone is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is a white crystalline solid and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
6’-Ethoxy-2’-hydroxyacetophenone can be synthesized through the reaction of ethyl iodide with 2,6-dihydroxyacetophenone in the presence of potassium carbonate in refluxing acetone. This reaction typically yields the desired product with a 64% yield . Another method involves the use of bromoethane and 2’,6’-dihydroxyacetophenone under similar conditions .
Industrial Production Methods
While specific industrial production methods for 6’-Ethoxy-2’-hydroxyacetophenone are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable purification techniques.
Chemical Reactions Analysis
Types of Reactions
6’-Ethoxy-2’-hydroxyacetophenone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.
Major Products Formed
Oxidation: Formation of quinones or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acetophenones with various functional groups.
Scientific Research Applications
6’-Ethoxy-2’-hydroxyacetophenone is utilized in various scientific research fields, including:
Mechanism of Action
The mechanism of action of 6’-Ethoxy-2’-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group directs the substitution to the ortho and para positions on the aromatic ring . Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to specific targets.
Comparison with Similar Compounds
Similar Compounds
2’,6’-Dihydroxyacetophenone: Lacks the ethoxy group, making it less hydrophobic.
4’-Hydroxy-3’-methoxyacetophenone: Contains a methoxy group instead of an ethoxy group, altering its reactivity and solubility.
2’,4’,6’-Trihydroxyacetophenone: Contains additional hydroxyl groups, increasing its polarity and hydrogen bonding capacity
Uniqueness
6’-Ethoxy-2’-hydroxyacetophenone is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
1-(2-ethoxy-6-hydroxyphenyl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(12)10(9)7(2)11/h4-6,12H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXKOWMXEFZGVHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1C(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399534 | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2750-25-6 | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70399534 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6'-Ethoxy-2'-hydroxyacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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